4-Phenylpyridine-2,6-dicarbonitrile
Description
4-Phenylpyridine-2,6-dicarbonitrile (C₁₃H₇N₃) is a pyridine derivative featuring two nitrile groups at the 2- and 6-positions and a phenyl substituent at the 4-position.
Properties
CAS No. |
106023-87-4 |
|---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-phenylpyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H |
InChI Key |
OAYOQSZHLOLFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarbonitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid. The reaction is carried out under an argon atmosphere at 120°C for 12 hours . Another method involves the use of tetrachlorosilane and zinc chloride as a binary reagent for the efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The phenyl and cyano groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenylpyridine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylpyridine-2,6-dicarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been studied as positive allosteric modulators at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease . The compound’s ability to modulate receptor activity is attributed to its interaction with the receptor’s allosteric sites, enhancing the receptor’s response to its endogenous ligand, acetylcholine.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-phenylpyridine-2,6-dicarbonitrile with three structurally related derivatives, focusing on substituent effects, applications, and properties inferred from the evidence.
Structural and Electronic Differences
| Compound Name | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Phenyl at C4 | C₁₃H₇N₃ | Aromatic pyridine core; strong π-conjugation |
| 4-Methylpyridine-2,6-dicarbonitrile | Methyl at C4 | C₈H₅N₃ | Smaller substituent; reduced steric bulk |
| Pyridine-2,6-dicarbonitrile | No substituents | C₇H₃N₃ | Parent scaffold; minimal steric hindrance |
| 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 4-Fluorophenyl, 2,6-methyl groups; dihydropyridine | C₁₄H₁₂FN₃ | Non-aromatic ring; electron-withdrawing fluorine |
- The fluorophenyl group in the dihydropyridine derivative further increases electron deficiency, which may influence redox properties .
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